

Alternate names for 2-(Trimethylsilyl)ethanethiol like (2-Mercaptoethyl)trimethylsilane

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Compound of Interest

Compound Name: *2-(Trimethylsilyl)ethanethiol*

Cat. No.: B094172

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An In-Depth Technical Guide to **2-(Trimethylsilyl)ethanethiol**: Synthesis, Properties, and Applications

Introduction

2-(Trimethylsilyl)ethanethiol is a bifunctional organosilicon compound of significant utility in organic synthesis, materials science, and drug development. Its molecular architecture, featuring a reactive thiol (-SH) group and a chemically stable trimethylsilyl (TMS) group, makes it a versatile reagent. The thiol moiety serves as a potent nucleophile or as an anchor for covalent attachment to noble metal surfaces, while the non-polar TMS group influences solubility and steric properties. This guide provides a comprehensive overview of its nomenclature, physicochemical properties, synthesis, and key applications for researchers and development professionals.

Due to its specific structure, this compound is known by several names in scientific literature and commercial catalogs. Understanding these synonyms is crucial for effective literature searching and material procurement.

Common Synonyms and Identifiers:

- IUPAC Name: 2-trimethylsilylethanethiol[1]
- Common Synonyms: (2-Mercaptoethyl)trimethylsilane[2], trimethylsilylethyl mercaptan[1], trimethyl(2-sulfanylethyl)silane[1]

- Abbreviation: BEST[2]
- Systematic Names: Ethanethiol, 2-(trimethylsilyl)-[1]; Silane, (2-mercaptopethyl)trimethyl-[1]
- CAS Number: 18143-30-1[1][2]

Part 1: Physicochemical Properties and Safe Handling

A thorough understanding of the compound's properties is fundamental to its successful application and safe handling in a laboratory setting.

Physicochemical Data

The key physical and chemical properties of **2-(Trimethylsilyl)ethanethiol** are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C ₅ H ₁₄ SSi	[1]
Molecular Weight	134.32 g/mol	[1][2]
Appearance	Colorless clear liquid	[3]
Boiling Point	144-146 °C (lit.)	[4]
Density	0.839 g/mL at 25 °C (lit.)	[2][4]
Refractive Index (n _{20/D})	1.454 (lit.)	[2][4]
Flash Point	49 °C (120.2 °F) - closed cup	
Solubility	Soluble in methanol, dichloromethane, THF, and most organic solvents.	[3][4]

Safety, Handling, and Storage

2-(Trimethylsilyl)ethanethiol is a flammable liquid and an irritant with a characteristic unpleasant stench.[5] Adherence to strict safety protocols is mandatory.

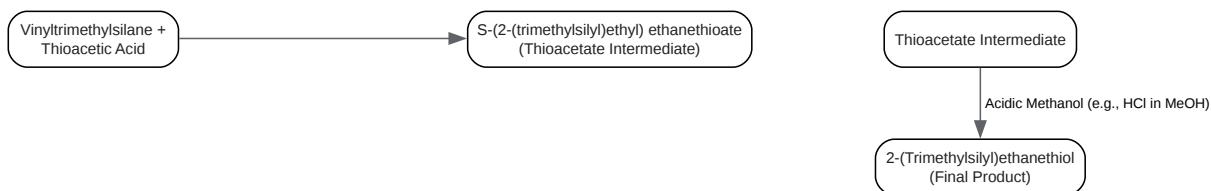
- Hazard Classifications: Flammable liquid (Category 3), Skin Irritant (Category 2), Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system)[6].
- Personal Protective Equipment (PPE): Use in a well-ventilated chemical fume hood is required.[5] Wear appropriate PPE, including safety goggles or a face shield, nitrile gloves, and a flame-retardant lab coat.[3]
- Handling: Keep away from heat, sparks, and open flames.[5][7] Use non-sparking tools and take precautionary measures against static discharge.[5][7] The compound is incompatible with strong oxidizing agents, reducing agents, alkali metals, and bases.[3][5]
- Storage: Store in a cool, dry, well-ventilated area designated for flammable liquids.[5] The recommended storage temperature is 2-8°C under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol group.

Part 2: Synthesis and Purification

While commercially available, the high cost of **2-(Trimethylsilyl)ethanethiol** can necessitate its synthesis for large-scale laboratory use.[4] The most common route involves a two-step process initiated by the radical addition of thioacetic acid to vinyltrimethylsilane.[4]

Synthetic Workflow

The synthesis proceeds via a thiol-ene reaction to form a thioacetate intermediate, which is subsequently hydrolyzed to yield the final thiol product. This method is generally efficient, though it can produce a mixture of regioisomers.[4]



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Caption: Workflow for the synthesis of **2-(Trimethylsilyl)ethanethiol**.

Detailed Experimental Protocol: Lab-Scale Synthesis

This protocol describes a representative procedure for the synthesis and purification of **2-(Trimethylsilyl)ethanethiol**.

Step 1: Radical Addition of Thioacetic Acid to Vinyltrimethylsilane

- **Rationale:** This step utilizes a free-radical mechanism to form the carbon-sulfur bond. Photochemical or thermal initiation is often preferred to control the reaction rate and improve the regioselectivity, favoring the desired 2-substituted product over the 1-substituted isomer. [4]
- **Procedure:**
 - In a quartz reaction vessel equipped with a magnetic stirrer and reflux condenser, combine vinyltrimethylsilane (1.0 eq) and thioacetic acid (1.1 eq).
 - Optional: Add a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN).
 - Irradiate the mixture with a UV lamp or heat gently (e.g., 60-80°C) for several hours until analysis (e.g., by GC or TLC) indicates consumption of the starting material.
 - Allow the reaction mixture to cool to room temperature.

Step 2: Purification of the Thioacetate Intermediate

- **Rationale:** It is critical to purify the intermediate S-(2-(trimethylsilyl)ethyl) ethanethioate before hydrolysis.[4] Any unreacted starting materials or regioisomers can complicate the final purification of the thiol, which is more susceptible to oxidation. Careful fractional distillation is the method of choice.
- **Procedure:**
 - Assemble a fractional distillation apparatus.
 - Carefully distill the crude reaction mixture under reduced pressure.

- Collect the fraction corresponding to the pure thioacetate intermediate.

Step 3: Hydrolysis of the Thioacetate

- Rationale: Acid-catalyzed hydrolysis in an alcoholic solvent efficiently cleaves the acetyl group, liberating the free thiol. Performing this reaction under an inert atmosphere minimizes oxidative side-reactions, such as the formation of disulfides.
- Procedure:
 - Under an inert atmosphere (N₂ or Ar), dissolve the purified thioacetate intermediate in methanol.
 - Add a solution of hydrochloric acid in methanol (e.g., 0.1 M) and stir the mixture at room temperature for 12-16 hours.^[8]
 - Neutralize the reaction carefully with a mild base, such as a saturated sodium bicarbonate solution.
 - Extract the product into an organic solvent (e.g., diethyl ether or dichloromethane).
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude **2-(Trimethylsilyl)ethanethiol**.
 - Purify the final product by vacuum distillation for high-purity applications.

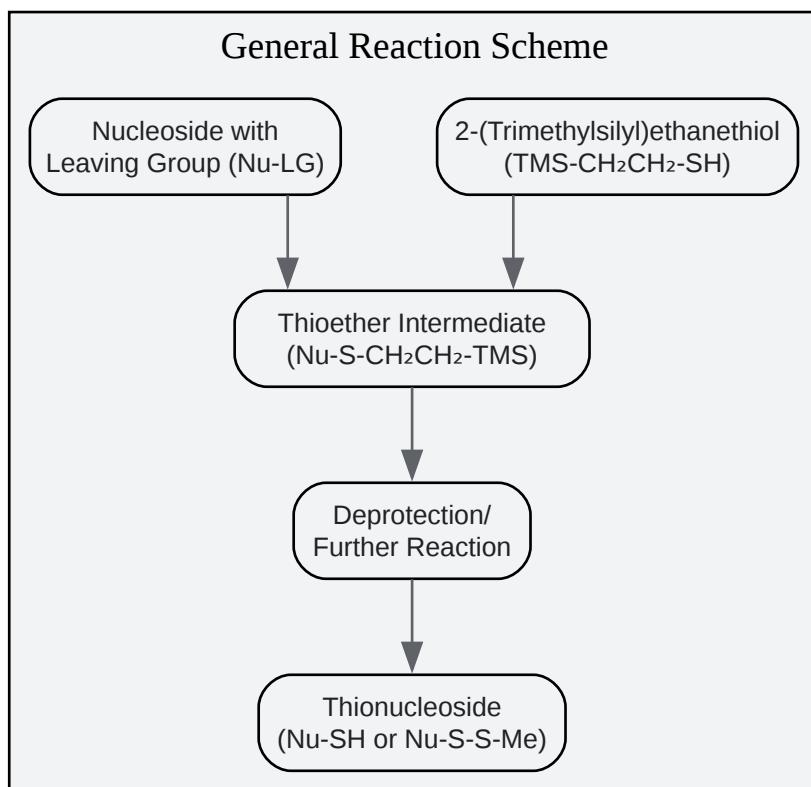
Part 3: Core Applications in Research and Development

The dual functionality of **2-(Trimethylsilyl)ethanethiol** enables its use in distinct yet complementary fields: as a building block in complex organic synthesis and as a surface modification agent in materials science.

A Sulfur-Transfer Reagent in Organic Synthesis

A key application in the drug development pipeline is the use of **2-(Trimethylsilyl)ethanethiol** as a source of sulfur for the synthesis of thionucleosides.^{[9][10]} These modified nucleosides

are investigated for their potential as antiviral and cytostatic agents.[9]



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Caption: Pathway for thionucleoside synthesis.

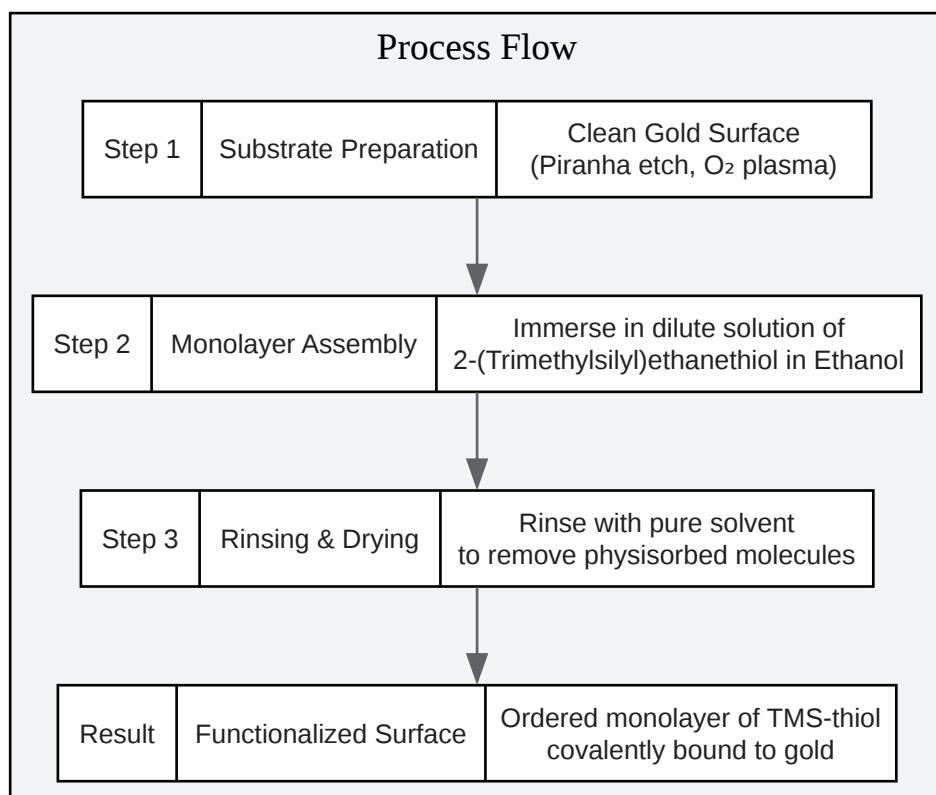
Protocol: General Procedure for Thionucleoside Preparation

- Nucleophilic Substitution: A suitably protected nucleoside with a good leaving group (e.g., a tosylate or triflate) at the desired position is reacted with **2-(Trimethylsilyl)ethanethiol** in the presence of a non-nucleophilic base (e.g., DBU) in an aprotic solvent like DMF. This S_n2 reaction installs the 2-(trimethylsilyl)ethyl thioether group.[9]
- Deprotection/Modification: The resulting thioether can then be cleaved or modified. For instance, treatment with specific reagents can lead to the formation of the free thiol or a methyl disulfide, both of which are common targets in medicinal chemistry research.[9]

Surface Modification and Self-Assembled Monolayers (SAMs)

The thiol group has a strong affinity for noble metal surfaces, most notably gold, silver, and copper. This interaction is the basis for forming highly ordered, single-molecule-thick films known as self-assembled monolayers (SAMs).^[11] **2-(Trimethylsilyl)ethanethiol** is an excellent candidate for forming such layers.

Workflow: SAM Formation on a Gold Surface



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Caption: Experimental workflow for SAM formation.

Protocol: Preparation of a **2-(Trimethylsilyl)ethanethiol** SAM on Gold

- Substrate Preparation:

- Rationale: The formation of a well-ordered monolayer is critically dependent on the cleanliness of the substrate.[11] Any organic contaminants will lead to defects in the final film.
- Procedure: Clean a gold-coated substrate (e.g., silicon wafer or glass slide) using a piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) followed by copious rinsing with deionized water and ethanol, and drying under a stream of nitrogen. (Caution: Piranha solution is extremely corrosive and reactive; handle with extreme care).

- Monolayer Assembly:
 - Rationale: The SAM forms spontaneously upon immersion.[11] A dilute solution (typically ~1 mM in ethanol) is used to control the rate of assembly, allowing molecules to arrange into a well-packed, low-energy state over time. Assembly times can range from minutes to 24 hours.[11]
 - Procedure: Prepare a 1 mM solution of **2-(Trimethylsilyl)ethanethiol** in absolute ethanol. Immerse the clean gold substrate in the solution for 12-18 hours at room temperature.
- Rinsing and Drying:
 - Rationale: Rinsing is essential to remove any non-covalently bound (physisorbed) molecules from the surface, leaving only the chemisorbed monolayer.
 - Procedure: Remove the substrate from the thiol solution, rinse thoroughly with fresh ethanol, and dry gently under a stream of dry nitrogen.

These resulting surfaces, terminated with inert TMS groups, are valuable in fundamental studies of biointerfacial phenomena, such as preventing non-specific protein adsorption and patterning cell adhesion.

Conclusion

2-(Trimethylsilyl)ethanethiol, also widely known as (2-Mercaptoethyl)trimethylsilane, is a reagent of considerable value. Its straightforward synthesis and orthogonal reactivity make it a powerful tool for both synthetic chemists developing novel therapeutics and materials scientists engineering precisely controlled surfaces. A comprehensive understanding of its properties,

handling requirements, and reaction methodologies, as detailed in this guide, is essential for leveraging its full potential in advanced research and development applications.

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